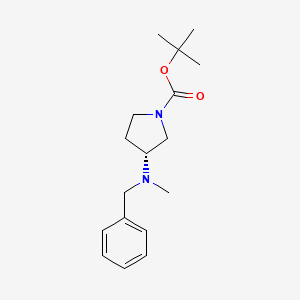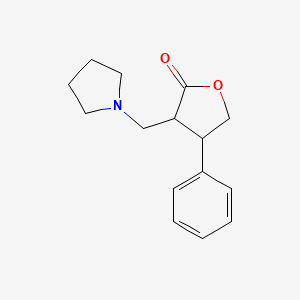![molecular formula C9H6ClNO2 B12880828 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde is an organic compound with the molecular formula C9H6ClNO2. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde involves the reaction of 2-formylbenzoxazole with methyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and is followed by acidification to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substitution reactions can yield various substituted benzoxazole derivatives.
- Oxidation reactions can produce carboxylic acids.
- Reduction reactions can result in the formation of alcohols.
Scientific Research Applications
2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use. For example, in drug development, it may inhibit or activate specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
2-(Chloromethyl)benzoxazole: Similar structure but lacks the carboxaldehyde group.
2-(Chloromethyl)benzo[d]thiazole: Contains sulfur instead of oxygen in the ring structure.
2-(Chloromethyl)benzo[d]imidazole: Contains an additional nitrogen atom in the ring structure.
Uniqueness: 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde is unique due to the presence of both the chloromethyl and carboxaldehyde functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-4-8-11-9-6(5-12)2-1-3-7(9)13-8/h1-3,5H,4H2 |
InChI Key |
UFAJRIZYEFUASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide](/img/structure/B12880751.png)




![2,8-Bis(methylsulfonyl)dibenzo[b,d]furan](/img/structure/B12880774.png)

![2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)





